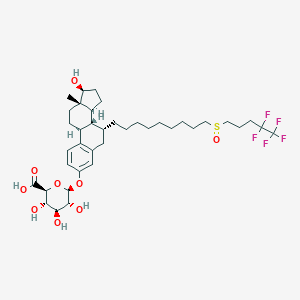

Fulvestrant 3-|A-D-Glucuronide

Overview

Description

Fulvestrant 3-|A-D-Glucuronide is a chemical compound that is useful for research and analytical purposes . It is related to Fulvestrant, which is an estrogen receptor antagonist used to treat hormone receptor (HR)-positive metastatic breast cancer in post-menopausal women with disease progression following anti-estrogen therapy .

Synthesis Analysis

Fulvestrant is administered by intramuscular injection and is converted into various metabolites, including glucuronide metabolites . The glucuronidation process, which plays a major role in the elimination of natural estrogens, is catalyzed by members of the UDP-glucuronosyltransferase (UGT) enzyme family .Molecular Structure Analysis

The IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid. It contains a total of 112 bonds, including 57 non-H bonds, 8 multiple bonds, 17 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

Fulvestrant is glucuronidated by UGT1A1, -1A3, -1A4, and -1A8. The four UGT1A-fulvestrant conjugating enzymes glucuronidate this substrate at position 3 .Physical And Chemical Properties Analysis

The molecular formula of Fulvestrant is C32H47F5O3S, with an average mass of 606.78 Da and a monoisotopic mass of 606.316589 Da .Scientific Research Applications

Fulvestrant is converted into various metabolites including ketone, sulfate, sulfone, and glucuronide metabolites, with glucuronidation playing a significant role in the elimination of natural estrogens. UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, -1A3, -1A4, and -1A8, are involved in the glucuronidation of fulvestrant (Chouinard et al., 2006).

Fulvestrant upregulates the expression of UGT1A, which is crucial for the elimination of anastrozole, suggesting a potential mechanism for drug interactions in breast cancer treatment (Edavana et al., 2012).

The synthesis of fulvestrant metabolites, including the 3-glucuronide conjugate, involves specific chemical techniques. These metabolites are crucial for understanding the drug's pharmacokinetics and efficacy (Ferguson et al., 2001).

In a study of ZB716, a selective estrogen receptor downregulator (SERD) similar to fulvestrant, the glucuronidation on the 3-OH position of fulvestrant was identified as a main metabolite, highlighting the significance of this metabolic pathway (Zhang et al., 2017).

Clinical trials, such as PALOMA-3 and MONALEESA-3, have investigated the efficacy of fulvestrant in combination with other drugs like palbociclib and ribociclib for treating hormone-receptor-positive, HER2-negative metastatic breast cancer. These studies help to understand the drug's role and effectiveness in various treatment regimens (Cristofanilli et al., 2016; Slamon et al., 2018).

Mechanism of Action

Target of Action

Fulvestrant 3-β-D-Glucuronide is a metabolite of Fulvestrant , a pure anti-estrogenic steroid . The primary target of Fulvestrant is the estrogen receptor (ER) . The ER is a nuclear receptor that, when activated by estrogen, initiates a signaling cascade resulting in the propagation of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells . It achieves its anti-estrogen effects through two separate mechanisms. First, Fulvestrant binds to the receptors and downregulates them, preventing estrogen from binding to these receptors . This results in a complete inhibition of estrogen signaling through the ER .

Biochemical Pathways

The binding of Fulvestrant to the ER disrupts the normal biochemical pathways activated by estrogen. Specifically, it prevents the ER from dimerizing and translocating to the nucleus, where it would typically bind to specific DNA sequences (estrogen response elements) in target genes . This disruption inhibits the transcription and expression of estrogen-responsive genes, thereby blocking the estrogen-controlled proliferation of breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Fulvestrant have been studied extensively. It is administered as a single, once-monthly intramuscular injection . This method of administration provides adequate bioavailability and allows for controlled release of the drug . Fulvestrant has minimal potential to be the subject or cause of significant cytochrome p450-mediated drug interactions .

Result of Action

The result of Fulvestrant’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . This is achieved through the downregulation of the ER, which disrupts estrogen signaling and blocks the transcription of estrogen-responsive genes . In preclinical models of breast cancer, Fulvestrant has shown exceptionally effective antitumor activity .

Action Environment

The efficacy of Fulvestrant can be influenced by various environmental factors. For instance, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of selective estrogen receptor degraders (SERDs) may negatively impact the selection of those molecules that are advanced for clinical development . Furthermore, these studies suggest that antagonist efficacy, as opposed to SERD activity, is likely to be the primary driver of clinical response .

Future Directions

Biochemical Analysis

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPWVCNVAHMQZ-HMGPPUQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55F5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454112 | |

| Record name | Fulvestrant 3-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261506-27-8 | |

| Record name | Fulvestrant 3-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvestrant 3-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FULVESTRANT 3-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB33MP5RCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

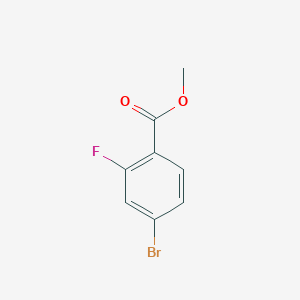

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

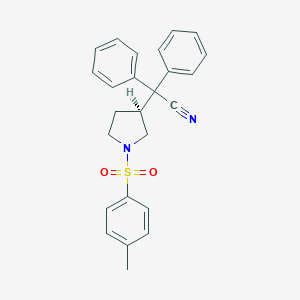

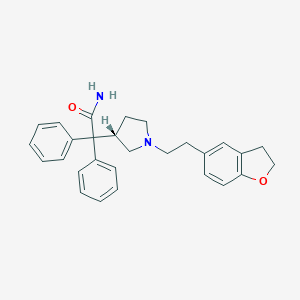

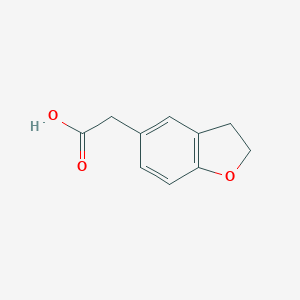

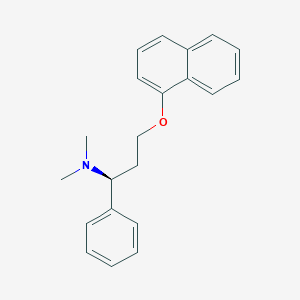

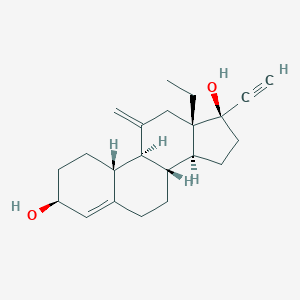

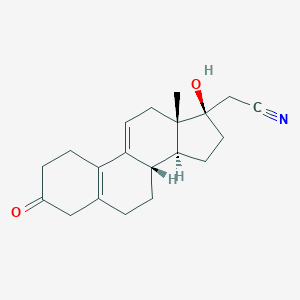

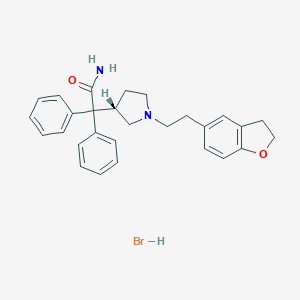

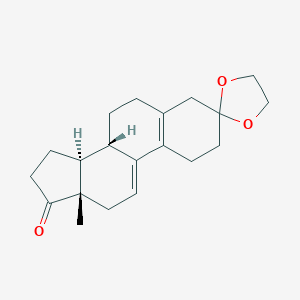

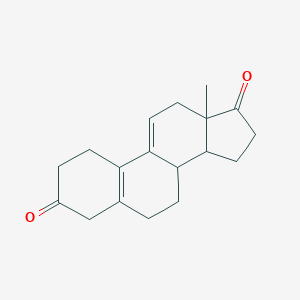

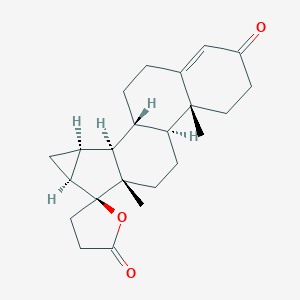

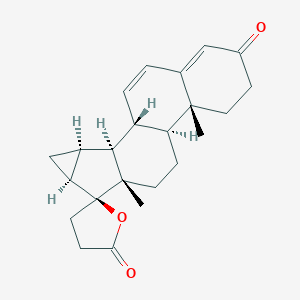

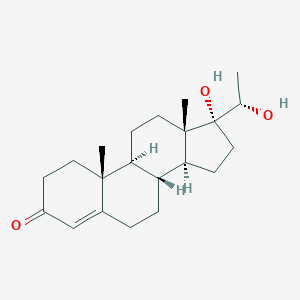

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.